(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10911709
InChI: InChI=1S/C16H19N3OS/c1-12-15(21-18-17-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
SMILES: CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4 g/mol

(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.:

Cat. No.: VC10911709

Molecular Formula: C16H19N3OS

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone -

Specification

Molecular Formula C16H19N3OS
Molecular Weight 301.4 g/mol
IUPAC Name (4-benzylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Standard InChI InChI=1S/C16H19N3OS/c1-12-15(21-18-17-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Standard InChI Key ORRRABKYOVDXKG-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Canonical SMILES CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features two primary structural components:

  • 4-Benzylpiperidin-1-yl group: A six-membered piperidine ring substituted at the 4-position with a benzyl group (C₆H₅CH₂–). This moiety contributes significant lipophilicity and potential CNS activity due to its resemblance to psychoactive piperidine derivatives.

  • 4-Methyl-1,2,3-thiadiazol-5-yl group: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, with a methyl group at the 4-position. Thiadiazoles are known for their electron-deficient nature and role in medicinal chemistry .

The ketone bridge (–CO–) connects these groups, creating a planar carbonyl center that may influence intermolecular interactions.

Molecular Formula and Weight

Based on structural decomposition:

  • Molecular Formula: C₁₇H₂₀N₃OS

  • Molecular Weight: 320.43 g/mol

This aligns with analogs such as (4-benzylpiperidin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone (C₂₁H₂₂ClN₅O, MW: 395.9 g/mol) , adjusted for the sulfur-containing thiadiazole.

Spectroscopic Characteristics

While experimental NMR or MS data for this compound is unavailable, key spectral features can be extrapolated:

  • ¹H NMR: Signals at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.5–4.0 ppm (piperidine N–CH₂), and δ 2.5–3.0 ppm (thiadiazole methyl group).

  • IR Spectroscopy: Strong absorption near 1680 cm⁻¹ for the ketone carbonyl.

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • 4-Benzylpiperidine

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Ketone-forming coupling reagent

A plausible synthetic route involves:

  • Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride:

    • Thiadiazole formation via cyclization of thiosemicarbazides .

    • Methylation at position 4 using methyl iodide under basic conditions.

  • Coupling with 4-Benzylpiperidine:

    • Friedel-Crafts acylation or nucleophilic acyl substitution in anhydrous dichloromethane .

Reaction Optimization

Critical parameters for high yield (>75%):

ParameterOptimal Condition
SolventAnhydrous DCM
Temperature0°C → Room temperature
CatalystTriethylamine (1.2 eq)
Reaction Time12–16 hours

Purification typically involves column chromatography (SiO₂, ethyl acetate/hexane) .

Physicochemical Properties

Predicted Properties

Using QSPR models and analog data :

PropertyValue
LogP (Partition Coeff.)3.2 ± 0.3
Water Solubility0.12 mg/mL (25°C)
Melting Point142–145°C (decomp.)
pKa4.8 (thiadiazole N–H)

Stability Profile

  • Thermal Stability: Decomposes above 200°C.

  • Photostability: Susceptible to UV-induced degradation of the thiadiazole ring .

  • Hydrolytic Stability: Stable in pH 4–8; ketone hydrolysis occurs under strongly acidic/basic conditions .

Analog StructureActivity (IC₅₀)Target
Piperidine-thiadiazoles2.1 μMS. aureus DHFR
Benzylpiperidine-ketones15 nM5-HT₂A receptor

These suggest potential antimicrobial and CNS-modulatory applications .

Research Gaps and Future Directions

  • Synthetic Methodology: Need for optimized one-pot synthesis to improve yields.

  • In Vivo Pharmacokinetics: ADME studies required to assess bioavailability.

  • Target Validation: CRISPR-based knockout models to confirm putative targets.

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